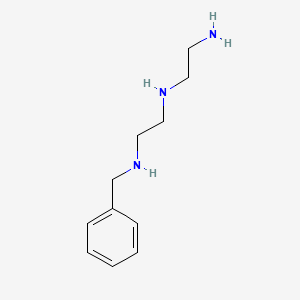

Diethylenetriamine, 1-benzyl-

Description

Contextual Significance of Benzylated Polyamines in Contemporary Chemical Science

Benzylated polyamines, a class of compounds that includes Diethylenetriamine (B155796), 1-benzyl-, hold considerable importance in modern chemical and biomedical sciences. Polyamines are organic compounds with two or more primary amino groups that are essential for cell growth and proliferation. portlandpress.comwikipedia.org The introduction of benzyl (B1604629) groups to the polyamine structure can significantly alter their biological activity and chemical properties.

In medicinal chemistry, for instance, bis(benzyl)polyamine derivatives have demonstrated potent filaricidal effects, suggesting their potential as therapeutic agents against parasitic worms. nih.gov Research has shown that these derivatives can be taken up by parasites through transport systems that are distinct from those for natural polyamines, and they may act by displacing natural polyamines from their binding sites. nih.govasm.org Furthermore, benzyl derivatives of polyamine-like structures, such as diethylenetriaminetetraacetic acid (DTTA), have been synthesized to function as bifunctional chelating agents. nih.gov These agents are instrumental in labeling antibodies with metal ions for use in advanced immunoassays, highlighting the role of benzylation in creating highly specific and useful tools for biomedical diagnostics. nih.gov The study of benzoylated polyamines using techniques like high-performance liquid chromatography (HPLC) is also a significant area of research for their determination in biological samples. nih.govresearchgate.netiiste.org

Historical Overview of Research Involving Diethylenetriamine, 1-benzyl-

The history of polyamine research dates back to 1678, when Antonie van Leeuwenhoek first observed crystalline substances in human semen, which were later identified as spermine (B22157). nih.govresearchgate.net However, the elucidation of the structures of common polyamines like spermine and spermidine (B129725) did not occur until the early 20th century. portlandpress.comnih.govresearchgate.net The subsequent decades saw an expansion of research into the metabolic pathways and physiological functions of these molecules in various organisms, from bacteria to plants and animals. nih.govresearchgate.net

Scope and Research Focus within Chemical Sciences

The research focus on Diethylenetriamine, 1-benzyl- and its close derivatives is multifaceted, spanning industrial, synthetic, and biomedical chemistry. Its versatile structure makes it a valuable compound in several key areas.

One significant area of application is in polymer chemistry , where it is utilized as a curing agent for epoxy resins. The amine groups of Diethylenetriamine, 1-benzyl- react with the epoxide groups of the resin, leading to cross-linking and the formation of a durable thermoset material with enhanced mechanical and thermal properties. wikipedia.org This makes it valuable in the manufacturing of adhesives, coatings, and composites.

In the field of materials science and industrial applications , it serves as a corrosion inhibitor, protecting metal surfaces from degradation, particularly in the oil and gas industry. ontosight.ai It is also used in the oil industry for the extraction of acid gases. wikipedia.org

Synthetic and coordination chemistry represent another major research avenue. Diethylenetriamine, 1-benzyl- is a crucial starting material for the synthesis of more complex molecules, such as macrocyclic ligands. researchgate.net Its ability to act as a tridentate ligand allows it to form stable complexes with various metal ions, which is a key aspect of coordination chemistry. wikipedia.orgontosight.ai These chelating properties are also harnessed for environmental applications, such as the removal of heavy metals from wastewater.

Furthermore, research has explored its role in dynamic combinatorial chemistry . In this context, it can be a component of dynamic libraries, where its presence can influence reaction selectivity and efficiency, aiding in the discovery of new functional materials.

In biomedical research , derivatives of Diethylenetriamine, 1-benzyl- are investigated for their potential in drug delivery systems and as chelating agents in medical imaging. The broader family of benzylated polyamines has shown promise in developing new therapeutic strategies, for example, as antiparasitic agents. nih.govasm.org

Table 1: Physicochemical Properties of Diethylenetriamine, 1-benzyl-

| Property | Value |

| CAS Number | 39549-34-3 |

| Molecular Formula | C₁₁H₁₉N₃ |

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | N'-[2-(benzylamino)ethyl]ethane-1,2-diamine |

This table is based on data from reference .

Table 2: Research Applications of Diethylenetriamine, 1-benzyl-

| Research Area | Application | Detailed Research Findings | Citations |

| Polymer Chemistry | Curing Agent | Enhances the curing of epoxy resins, improving mechanical properties and thermal stability of materials like coatings and adhesives. | wikipedia.org |

| Industrial Chemistry | Corrosion Inhibitor | Forms protective films on metal surfaces to prevent oxidation, with applications in the oil and gas industry. | ontosight.ai |

| Environmental Science | Chelating Agent | Studied for its effectiveness in removing heavy metals from wastewater due to its chelating properties. | |

| Synthetic Chemistry | Synthesis of Macrocycles | Used as a precursor in the synthesis of macrocyclic ligands like 1-benzyl-1,4,7,10-tetraazacyclododecane. | researchgate.net |

| Combinatorial Chemistry | Dynamic Libraries | Investigated for its role in dynamic combinatorial libraries to improve reaction selectivity and efficiency. | |

| Biomedical Research | Drug Delivery & Imaging | Derivatives have been explored for use in drug delivery systems and as chelating agents for medical imaging. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

39549-34-3 |

|---|---|

Molecular Formula |

C11H19N3 |

Molecular Weight |

193.29 g/mol |

IUPAC Name |

N'-[2-(benzylamino)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C11H19N3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5,13-14H,6-10,12H2 |

InChI Key |

IZBVZYNGZBUGAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCNCCN |

Origin of Product |

United States |

Synthetic Methodologies for Diethylenetriamine, 1 Benzyl and Its Derivatives

Reductive Amination Approaches

Reductive amination is a widely utilized method in organic synthesis for forming carbon-nitrogen bonds. masterorganicchemistry.com This process involves the conversion of a carbonyl group to an amine through an intermediate imine or Schiff base. wikipedia.org For the synthesis of 1-benzyl-diethylenetriamine, this typically involves the reaction of diethylenetriamine (B155796) with benzaldehyde (B42025), followed by the reduction of the resulting C=N bond.

The initial step in this synthetic route is the condensation reaction between diethylenetriamine and benzaldehyde. This reaction forms a Schiff base, an intermediate compound containing a carbon-nitrogen double bond (imine). The reaction is generally straightforward, often proceeding by mixing the reactants at room temperature. For instance, the reaction of diethylenetriamine with substituted aldehydes, such as salicylaldehyde, in water at room temperature readily yields the corresponding bis-Schiff base intermediate. nih.gov This suggests that the reaction with unsubstituted benzaldehyde would proceed under similar mild conditions to form the N-benzylidene imine intermediate prior to reduction.

Following the formation of the Schiff base, the intermediate is reduced to the final amine product. Catalytic hydrogenation is a common and efficient method for this transformation. nih.gov This process involves the use of a metal catalyst and a hydrogen source to reduce the imine.

Commonly employed heterogeneous catalysts include palladium on carbon (Pd/C) and Raney Nickel (Raney Ni). thieme-connect.degoogle.com These catalysts are favored for their efficiency and the relative ease of removal from the reaction mixture post-synthesis. nih.gov The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric (using a balloon) to higher pressures in a specialized reactor. nih.govsciencemadness.org The choice of solvent can vary, with alcohols like methanol (B129727) or ethanol (B145695) being frequently used. nih.govsigmaaldrich.com

Table 1: Overview of Catalytic Hydrogenation Conditions for Imine Reduction

| Catalyst | Hydrogen Source | Typical Solvents | Pressure | Temperature |

|---|---|---|---|---|

| 10% Pd/C | Hydrogen Gas (H₂) | Ethanol, Methanol | 1 atm - High Pressure | Room Temp. - 60°C thalesnano.com |

This table presents generalized conditions for the catalytic hydrogenation of imines, applicable to the reduction of the Schiff base derived from diethylenetriamine and benzaldehyde.

Catalytic transfer hydrogenation (CTH) represents an alternative to using pressurized hydrogen gas. In CTH, the hydrogen is provided by a donor molecule, such as ammonium (B1175870) formate, formic acid, or isopropanol (B130326), in the presence of a metal catalyst. mdma.chresearchgate.net This technique can often be performed under milder and safer conditions.

Ruthenium (Ru) and Iridium (Ir) based catalysts are particularly effective for the transfer hydrogenation of imines. thieme-connect.de For example, catalyst systems described by Bäckvall et al. utilize isopropanol as the hydrogen donor in the presence of a Ruthenium catalyst for the reduction of N-benzylideneaniline. researchgate.net While specific examples for the synthesis of 1-benzyl-diethylenetriamine via CTH are not prevalent in the provided literature, the general applicability of these catalyst systems to imine reduction makes them a viable synthetic strategy. The efficiency of CTH can be influenced by factors such as the choice of hydrogen donor and the specific ligand environment of the metal catalyst. thieme-connect.demdma.ch

Alkylation Reactions Utilizing Benzyl (B1604629) Halides

Direct alkylation of diethylenetriamine with a benzyl halide, such as benzyl chloride or benzyl bromide, is another primary route to synthesize the target compound. This method involves a nucleophilic substitution reaction where the amine's nitrogen atom attacks the benzylic carbon, displacing the halide.

The reaction involves combining diethylenetriamine with benzyl chloride or benzyl bromide. google.comgoogle.com The high nucleophilicity of the amine's nitrogen atoms facilitates the displacement of the halide leaving group. To control the degree of benzylation and avoid the formation of polysubstituted products, the stoichiometry of the reactants can be carefully managed. For instance, in the synthesis of related benzylated polyamines, molar reactant ratios of benzyl halide to the polyamine are often controlled within a range of 0.8:1 to 2:1. google.com The reaction can be monitored to completion using techniques like thin-layer chromatography (TLC). google.com

Table 2: Examples of N-Benzylation using Benzyl Halides

| Amine Substrate | Benzylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Dioctylamine (B52008) | Benzyl chloride | NaH | DMF | N-benzyl dioctylamine nih.gov |

| N-methylaniline | Benzyl chloride | Et₃N | MeOH | N-benzyl-N-methylaniline nih.gov |

| C₁₄ polyalkylenepolyamine | Benzyl chloride | None specified | Isopropyl alcohol | Benzylated C₁₄ polyalkylenepolyamine google.com |

This table showcases various conditions used for the N-benzylation of different amines, illustrating the versatility of the reaction with benzyl halides.

The choice of base and solvent is critical in alkylation reactions as they can significantly influence the reaction rate and product distribution. The reaction of an amine with a benzyl halide produces a hydrohalic acid (e.g., HCl or HBr) as a byproduct. To prevent the protonation of the starting amine, which would render it non-nucleophilic, a base is often added to neutralize this acid. wikipedia.org

Commonly used bases include tertiary amines like triethylamine (B128534) (Et₃N) or strong bases like sodium hydride (NaH). nih.govwikipedia.org The selection of the base often depends on the specific substrate and solvent used.

The solvent system also plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) are often used as they can effectively solvate the reactants. nih.gov Alcohols such as methanol or isopropanol are also common solvents for these reactions. nih.govgoogle.com However, the combination of reagents can sometimes lead to side reactions. For example, using sodium hydride in DMF can lead to the decomposition of the solvent and the formation of impurities that may be difficult to separate from the desired product. ucd.ie Therefore, careful consideration of the base-solvent pairing is essential for a clean and efficient reaction.

Control of Alkylation Selectivity and Competing Over-alkylation

The selective synthesis of Diethylenetriamine, 1-benzyl- requires careful control over the reaction conditions to prevent over-alkylation, where multiple benzyl groups are added to the diethylenetriamine molecule. The presence of multiple amine functionalities with varying reactivity in diethylenetriamine makes selectivity a significant challenge.

One of the primary methods for synthesizing benzylated polyalkylene polyamines is through the reductive amination of a benzaldehyde compound with the polyalkylene polyamine. google.com In this process, the degree of benzylation can be controlled by the molar ratio of the benzaldehyde to the reactive amine hydrogens in the polyamine. google.com For instance, to favor the mono-benzylated product, a molar reactant ratio of the benzyl halide compound to the polyalkylene polyamine compound is typically maintained within a range of about 0.8:1 to 2:1. google.com More specifically, ratios of approximately 0.9:1, 1:1, 1.1:1, or 1.2:1 can be employed to control the extent of benzylation. google.com

Another strategy to achieve selective N-alkylation involves the use of specific catalytic systems. For example, transition metal catalysis, utilizing a "hydrogen borrowing" or "hydrogen autotransfer" mechanism, offers an environmentally friendly pathway that produces only water as a byproduct and can be optimized for high conversion and selectivity.

The table below summarizes key parameters for controlling benzylation selectivity.

| Parameter | Control Strategy | Desired Outcome |

| Reactant Molar Ratio | Adjusting the ratio of benzaldehyde to diethylenetriamine | Favors mono-benzylation over di- or tri-benzylation |

| Catalyst System | Employing selective catalysts (e.g., Pd/C) | High conversion to the desired benzylated product |

| Reaction Conditions | Optimization of temperature and pressure | Minimizes side reactions and over-alkylation |

It is important to note that the reaction of a polyalkylene polyamine with a benzyl halide can also be used for synthesis. google.com In such cases, controlling the stoichiometry is equally critical to manage the degree of benzylation.

Novel Synthetic Routes for Advanced Derivatives

The Diethylenetriamine, 1-benzyl- scaffold serves as a valuable precursor for the synthesis of more complex and functionally diverse molecules, particularly macrocyclic ligands.

N-benzylated macrocyclic ligands are of significant interest for their potential in metal-ion recognition. researcher.life The synthesis of these macrocycles often involves a multi-step process starting from precursors like Diethylenetriamine, 1-benzyl-.

A common strategy for constructing macrocycles involves the tosylation of terminal hydroxyl groups of a precursor molecule, followed by a cyclization reaction with an appropriate amine. While direct tosylation of Diethylenetriamine, 1-benzyl- is not the typical starting point, a conceptually similar approach can be envisioned where a di-tosylated polyether is reacted with N-benzyldiethylenetriamine under high-dilution conditions to promote intramolecular cyclization over polymerization.

The general principle involves activating the terminal ends of a chain with tosyl groups, which are excellent leaving groups. The nucleophilic amine groups of Diethylenetriamine, 1-benzyl- can then displace the tosylates in a cyclization step. The presence of the benzyl group can influence the conformation of the reactant and the resulting macrocycle.

The benzyl group can serve as a protecting group for one of the nitrogen atoms during a synthetic sequence. Once the desired molecular framework is constructed, the benzyl group may need to be removed to unmask the secondary amine functionality for further reactions or to achieve the final target molecule.

Several methods are available for N-debenzylation. Catalytic hydrogenation is a common and effective method. nih.gov This typically involves reacting the N-benzylated compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). nih.gov

Another approach for the reduction of intermediates in the synthesis of benzylamine (B48309) derivatives involves the use of hydrogen in statu nascendi, which can be generated, for example, from sodium amalgam and an alcohol. google.com This method offers an alternative to catalytic hydrogenation for reduction steps. Oxidative debenzylation provides another route for the removal of the benzyl group. rsc.org

The Diethylenetriamine, 1-benzyl- core can be further elaborated through multistep synthetic sequences to introduce additional functional groups. For example, the remaining secondary and primary amine groups can be reacted with various electrophiles to append moieties that can alter the molecule's solubility, reactivity, or metal-binding properties.

A series of bifunctional chelating agents, which are substituted benzyl derivatives of diethylenetriaminetetraacetic acids, have been synthesized. nih.gov This demonstrates how the initial N-benzyl-diethylenetriamine structure can be expanded upon by reacting the remaining amine protons with reagents like bromoacetic acid to create powerful chelators. nih.gov

Synthesis of Macrocyclic Ligands from Diethylenetriamine, 1-benzyl- Precursors

Optimization and Scalability of Synthetic Procedures

For the practical application of Diethylenetriamine, 1-benzyl- and its derivatives, particularly in industrial settings such as in the formulation of epoxy curing agents, the optimization and scalability of the synthetic procedures are of paramount importance.

The reductive amination of diethylenetriamine with benzaldehyde using a Pd/C catalyst is a process that has been implemented on an industrial scale. google.com Key parameters that can be optimized include:

Catalyst Loading: Minimizing the amount of precious metal catalyst without compromising reaction efficiency is crucial for cost-effectiveness.

Hydrogen Pressure: The reaction is typically conducted in a hydrogen-rich atmosphere at pressures above atmospheric pressure. google.com Optimizing the pressure can enhance the reaction rate and ensure complete reduction of the intermediate Schiff base.

Temperature Control: Maintaining an optimal reaction temperature is necessary to ensure a reasonable reaction rate while minimizing potential side reactions.

Reactant Feed Rate: In a batch reactor, the rate of addition of the limiting reagent can influence the selectivity of the reaction. google.com

The following table outlines some of the key considerations for the optimization and scalability of Diethylenetriamine, 1-benzyl- synthesis.

| Factor | Consideration for Optimization and Scalability |

| Raw Material Purity | Consistent quality of diethylenetriamine and benzaldehyde is essential for reproducible results. |

| Process Automation | Automation of reactant addition and temperature control can improve batch-to-batch consistency. |

| Work-up and Purification | Efficient methods for catalyst removal and product purification are necessary for high-throughput production. |

| Safety | Handling of hydrogen gas under pressure and potentially flammable solvents requires robust safety protocols. |

By carefully controlling these parameters, the synthesis of benzylated diethylenetriamine can be efficiently scaled up to meet commercial demands. google.com

Chemical Reactivity and Transformation Mechanisms

Amine Reactivity and Nucleophilicity

The reactivity of 1-Benzyl-diethylenetriamine is fundamentally dictated by the presence of both primary and secondary amine groups within its structure. The nucleophilicity of these amine centers is influenced by both electronic and steric factors, including the presence of the benzyl (B1604629) group.

Schiff Base Formation Dynamics

A hallmark reaction of primary amines is the formation of Schiff bases (or imines) upon reaction with aldehydes or ketones. This condensation reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the stable imine. researchgate.netyoutube.com

The general mechanism for Schiff base formation is as follows:

Nucleophilic Attack: The lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated and subsequently eliminated as a water molecule, leading to the formation of a carbon-nitrogen double bond.

The presence of two primary amine groups in 1-Benzyl-diethylenetriamine allows for the potential formation of mono- or di-Schiff bases, depending on the stoichiometry of the carbonyl compound used.

Derivatization and Functionalization Pathways

The amine functionalities of 1-Benzyl-diethylenetriamine serve as handles for a variety of derivatization and functionalization reactions, leading to the synthesis of more complex molecules with tailored properties.

Tosylation of Amine Groups

Tosylation is a common method for the protection or activation of amine groups. The reaction involves the treatment of the amine with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base. The primary amines of 1-Benzyl-diethylenetriamine are expected to be more readily tosylated than the secondary amine due to lower steric hindrance. The resulting tosylamides are stable compounds that can be used in subsequent synthetic steps. It is worth noting that under certain conditions, particularly with benzyl derivatives, the reaction with tosyl chloride can sometimes lead to chlorination instead of tosylation.

Reactions Leading to Phosphonic Derivatives

The synthesis of α-aminophosphonates, which are phosphorus analogs of α-amino acids, can be achieved from amines. nih.govmdpi.com These compounds are of interest due to their potential biological activities. nih.gov General methods for their preparation include the Kabachnik-Fields reaction and the Pudovik reaction, which involve the condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). core.ac.uk

A notable method for the synthesis of phosphonic derivatives from benzylamines involves a three-component reaction with diethyl phosphite and triethyl orthoformate. nih.gov This reaction can lead to the formation of either N-benzylaminomethylenebisphosphonic acid or N-benzylaminobenzylphosphonic acid, depending on the reaction conditions. nih.gov

The outcome of this reaction is governed by a complex set of equilibria. Studies have shown that the reaction proceeds through several intermediates that are in thermodynamic equilibrium. The molar ratio of the substrates, temperature, and reaction time are critical parameters that can be adjusted to favor the formation of the desired phosphonic derivative. For instance, a study on the reaction of benzylamine (B48309) with diethyl phosphite and triethyl orthoformate demonstrated that different products could be obtained by varying these conditions, highlighting the equilibrium-driven nature of this transformation.

| Reactant 1 | Reactant 2 | Reactant 3 | Key Product(s) |

| Benzylamine | Diethyl phosphite | Triethyl orthoformate | N-benzylaminomethylenebisphosphonic acid or N-benzylaminobenzylphosphonic acid |

This equilibrium-driven pathway offers a versatile route to phosphonic derivatives of 1-Benzyl-diethylenetriamine, allowing for the synthesis of distinct molecular architectures by fine-tuning the reaction parameters.

Despite a comprehensive search for scientific literature, no specific information was found regarding the involvement of the chemical compound "Diethylenetriamine, 1-benzyl-" (also known as N'-(2-aminoethyl)-N'-benzylethane-1,2-diamine) in the areas of carbamoylation and urea (B33335) derivative formation, macrocyclization reactions, or its participation in dynamic combinatorial libraries.

The performed searches aimed to uncover detailed research findings, including reaction mechanisms and the role of this specific compound in enhancing reaction selectivity or the development of new materials. However, the search results did not yield any scholarly articles, patents, or database entries that directly address the chemical reactivity and transformation of "Diethylenetriamine, 1-benzyl-" within the scope of the requested outline.

General information on the topics of carbamoylation, macrocyclization, and dynamic combinatorial chemistry is available, but a direct link to "Diethylenetriamine, 1-benzyl-" could not be established through the conducted research. Therefore, it is not possible to provide a scientifically accurate article on this specific compound based on the outlined sections and subsections.

Coordination Chemistry of Diethylenetriamine, 1 Benzyl

Ligand Properties and Denticity

The coordinating ability of a ligand is defined by its structural and electronic features, which dictate how it binds to a metal center. Diethylenetriamine (B155796), 1-benzyl- possesses characteristics that make it an effective chelating agent.

Diethylenetriamine, 1-benzyl-, much like its parent compound diethylenetriamine, functions as a tridentate ligand. doubtnut.comdoubtnut.com This means it has three donor atoms that can simultaneously bind to a single central metal ion. This multidentate coordination is known as chelation, which results in the formation of stable, five-membered ring structures with the metal ion. doubtnut.comlibretexts.org The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands, an observation known as the chelate effect.

The coordinating power of Diethylenetriamine, 1-benzyl- resides in its three nitrogen atoms, each of which possesses a lone pair of electrons available for donation to a metal cation. doubtnut.comdoubtnut.com These nitrogen atoms act as Lewis bases, forming coordinate covalent bonds with the acidic metal center. libretexts.org The presence of a benzyl (B1604629) group on one of the terminal nitrogen atoms can influence the basicity and steric accessibility of the nitrogen donors compared to unsubstituted diethylenetriamine, potentially affecting the stability and structure of the resulting metal complexes. nih.gov

Formation of Metal Complexes

Diethylenetriamine, 1-benzyl- and its derivatives form stable coordination complexes with a wide range of metal ions, including transition metals and lanthanides.

The parent ligand, diethylenetriamine (dien), is well-known for forming stable complexes with transition metals, such as [Co(dien)(NO₂)₃]. wikipedia.org Derivatives of benzyl-substituted diethylenetriamine also demonstrate this reactivity. For example, a related ligand, N,N'-bis(2-hydroxybenzyl)diethylenetriamine, readily forms a complex with Nickel(II), [NiL(CH₃COO)₂(H₂O)], where the three nitrogen atoms of the diethylenetriamine backbone coordinate to the Ni(II) ion. nih.gov This indicates that the fundamental coordinating ability of the nitrogen atoms is retained, allowing for complexation with transition metals. The coordination environment in such complexes is often distorted due to the ligand's geometry, as seen in the distorted square pyramidal geometry of some copper(II) complexes with diethylenetriamine. researchgate.net

Table 1: Examples of Transition Metal Complexes with Diethylenetriamine and Related Ligands

| Metal Ion | Ligand | Complex Formula Example | Coordination Notes |

|---|---|---|---|

| Cobalt(III) | Diethylenetriamine (dien) | [Co(dien)(NO₂)₃] | Serves as a classic example of a tridentate ligand complex. wikipedia.org |

| Nickel(II) | N,N'-bis(2-hydroxybenzyl)diethylenetriamine | [NiL(CH₃COO)₂(H₂O)] | The nitrogen atoms of the ligand coordinate to the Ni(II) center. nih.gov |

| Copper(II) | Diethylenetriamine (dien) | [Cu(dien)(en)]Br₂ | Exhibits a distorted square pyramidal coordination environment. researchgate.net |

Derivatives of Diethylenetriamine, 1-benzyl- are particularly significant as precursors in the synthesis of more complex ligands designed for chelating lanthanide and rare earth metal ions. These complexes are often explored for applications in medical imaging. researchgate.net For instance, 1-benzyl-1,4,7,10-tetraazacyclododecane, a macrocyclic ligand prepared from a 1-benzyl-diethylenetriamine derivative, forms complexes with yttrium (Y), holmium (Ho), thulium (Tm), and lutetium (Lu). researchgate.net Furthermore, benzyl-substituted derivatives of diethylenetriaminepentaacetic acid (DTPA) have been synthesized to form stable complexes with gadolinium (Gd) and dysprosium (Dy), which are investigated as potential contrast agents for Magnetic Resonance Imaging (MRI). researchgate.net

Table 2: Lanthanide and Rare Earth Metal Complexes with Ligands Derived from Diethylenetriamine, 1-benzyl-

| Metal Ion | Ligand System | Application/Significance |

|---|---|---|

| Y, Ho, Tm, Lu | 1-benzyl-1,4,7,10-tetraazacyclododecane | Forms stable macrocyclic complexes. researchgate.net |

| Gd, Dy | Benzyl-functionalized DTPA | Investigated as potential MRI contrast agents. researchgate.net |

Structural Analysis of Coordination Compounds

In addition to diffraction methods, spectroscopic techniques are crucial for characterizing these complexes in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to confirm the ligand structure and probe the complex's environment. researchgate.net For paramagnetic lanthanide complexes, multinuclear NMR studies and the analysis of water-residence time via ¹⁷O NMR are employed to understand the dynamics and properties relevant to imaging applications. researchgate.net Mass spectrometry, such as MALDI-TOF, is also used to confirm the composition of the final metal-ligand complexes. researchgate.net

Isomerism in Octahedral Complexes (e.g., Fac-mer Isomerism)

Octahedral complexes formed with two tridentate ligands, such as 1-benzyl-diethylenetriamine, can exhibit geometric isomerism. For the parent ligand, diethylenetriamine (dien), complexes of the type [M(dien)₂] can exist as three distinct geometric isomers: meridional (mer), symmetrical-facial (trans-fac), and unsymmetrical-facial (cis-fac). irb.hr

mer isomer: The three nitrogen donor atoms of each ligand occupy a plane that bisects the octahedron (a meridian). libretexts.org The two ligands are arranged perpendicular to each other. irb.hr

fac isomers: The three nitrogen donor atoms of a ligand occupy one of the triangular faces of the octahedron. libretexts.org When two such ligands coordinate, two facial arrangements are possible:

trans-fac: The two secondary amine protons (or substituents) are positioned on opposite sides of the coordination plane. This isomer is centrosymmetric. irb.hr

cis-fac: The two secondary amine protons (or substituents) are on the same side of the coordination plane. irb.hr

The statistical ratio of fac to mer isomers for an unsymmetrical bidentate ligand is 1:3, but this can be significantly altered by the ligand's electronic and steric properties. irb.hr For instance, in cobalt(III) complexes with diethylenetriamine and iminodiacetate, the distribution of isomers was found to be dependent on the steric requirements of the ligands. electronicsandbooks.com While specific structural studies for complexes of 1-benzyl-diethylenetriamine were not prevalent in the reviewed literature, the presence of a bulky benzyl group on a terminal nitrogen atom would be expected to introduce significant steric hindrance. This bulkiness could influence the relative stability of the isomers, potentially disfavoring facial arrangements where the benzyl groups might experience repulsive steric interactions, thereby altering the isomer distribution compared to the unsubstituted dien ligand. NMR studies of related gadolinium(III) DTPA-monoamide complexes indicate the presence of several interconverting isomers in solution, a complexity that would also be expected for 1-benzyl-diethylenetriamine complexes. umons.ac.be

Stereochemical Considerations and Chiral Ligands

The introduction of a single benzyl group onto a terminal nitrogen of the otherwise achiral diethylenetriamine ligand renders it prochiral. The subsequent coordination to a metal center can lead to the formation of chiral complexes. The geometric isomers of [M(dien)₂] complexes possess different symmetry properties and thus different chiral characteristics. irb.hr

The trans-fac isomer has a center of inversion (C₂h symmetry) and is therefore achiral . irb.hr

The cis-fac isomer lacks a mirror plane and possesses a C₂ rotation axis, making it chiral . It can exist as a pair of enantiomers (Δ and Λ). irb.hr

The mer isomer is also chiral (C₂ symmetry), with its chirality arising from the puckering of the chelate rings and the orientation of substituents on the central nitrogen atoms. irb.hr

Stability and Thermodynamic Aspects of Metal-Ligand Interactions

The thermodynamic stability of a metal complex is a crucial parameter that describes the strength of the metal-ligand bond. It is quantified by the stability constant (K), with higher values indicating a more stable complex. nih.gov The modification of the diethylenetriamine backbone, such as by the addition of a benzyl group or other functionalities, can impact this stability.

For example, a study on a novel Gd(III) complex with a ligand derived from diethylenetriamine pentaacetic acid (DTPA) and p-hydroxybenzoyl hydrazine (B178648) determined its thermodynamic stability constant and compared it to the widely used Gd(DTPA)²⁻. The results showed that while the new derivative was a prospective MRI contrast agent, its stability was slightly lower than that of the parent compound. nih.gov This highlights that functionalization does not always enhance thermodynamic stability and depends on the specific nature of the modification.

Table 1: Thermodynamic Stability Constants of Selected Gd(III) Complexes

| Complex | Log K (Stability Constant) |

|---|---|

| GdL (DTPA derivative) | 19.56 |

| Gd(DTPA)²⁻ | 20.73 |

Data sourced from nih.gov

Water Exchange Dynamics in Inner-Sphere Complexes

For applications such as MRI contrast agents, the dynamics of water molecules coordinated to the inner sphere of a metal complex are critically important. The rate of water exchange (kₑₓ), or its inverse, the water residence time (τₘ), dictates the efficiency of proton relaxation enhancement. umons.ac.be Studies on benzyl-substituted DTPA gadolinium complexes have provided valuable insights into these dynamics.

The introduction of large substituents on the ligand backbone can influence the water exchange rate. However, one study concluded that placing large groups on the carbon backbone of the DTPA ligand, outside of the first coordination sphere, has no significant influence on the water exchange rate. rsc.org In contrast, another investigation into various benzyl-functionalized DTPA gadolinium complexes found a range of water-residence times, suggesting that the position and nature of the substitution do play a role. oipub.comresearchgate.net

Table 2: Water Exchange Parameters for Benzyl-Substituted Gd-DTPA Type Complexes

| Complex | Water Exchange Rate (kₑₓ) at 298 K (s⁻¹) | Water Residence Time (τₘ) at 310 K (ns) |

|---|---|---|

| [GdL¹(H₂O)]⁻ (ethoxybenzyl derivative) | (3.6 ± 0.1) × 10⁶ | Not Reported |

| Benzyl-functionalized Gd-DTPA complexes (range) | Not Reported | 86–143 |

Data sourced from rsc.orgoipub.comresearchgate.net

These studies indicate that the mechanism for water exchange is dissociatively activated, a process that can be favored by steric crowding in the inner sphere of the gadolinium ion. umons.ac.be

Transmetallation Assessment and Factors Influencing Stability

Kinetic stability, which refers to the rate at which a complex decomposes or exchanges its metal ion, is a critical factor for in vivo applications. Transmetallation, the exchange of the metal ion in a complex with another endogenous metal ion (such as Zn²⁺), can lead to the release of the potentially toxic free metal. nih.gov

Research on benzyl-substituted Gd-DTPA complexes has shown that the introduction of a benzyl group can significantly enhance kinetic stability against transmetallation. This increased stability is attributed to the steric hindrance provided by the bulky benzyl substituent, which limits the access of competing metal ions like Zn²⁺ to the coordination sphere. oipub.comresearchgate.net

A comparative study demonstrated that several benzyl-substituted Gd-DTPA compounds were more stable towards Zn²⁺-induced transmetallation than the parent Gd-DTPA complex. The position of the benzyl substituent was also found to be a key factor, with different regioisomers exhibiting varying degrees of stability. The decreasing order of stability towards transmetallation for some of these complexes was found to be influenced by the substitution position on the DTPA backbone. oipub.comresearchgate.net This demonstrates that steric shielding is an effective strategy for improving the kinetic inertness of metal complexes based on the 1-benzyl-diethylenetriamine framework. researchgate.net

Catalytic Applications and Ligand Design

Diethylenetriamine (B155796), 1-benzyl- as an Organic Catalyst

The presence of primary and secondary amine groups within the Diethylenetriamine, 1-benzyl- structure imparts basic properties, suggesting its potential to function as an organic catalyst. Amines are well-established catalysts for a variety of organic transformations, primarily by acting as Brønsted or Lewis bases.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically catalyzed by a weak base such as an amine. The catalytic cycle involves the amine deprotonating the active methylene compound to form a highly nucleophilic enolate, which then attacks the carbonyl carbon. Subsequent dehydration yields the characteristic α,β-unsaturated product. jmaterenvironsci.comnih.govrsc.org

While specific studies employing Diethylenetriamine, 1-benzyl- as a homogeneous catalyst for this reaction are not extensively documented, its basic nitrogen centers are well-suited for this role. The catalytic activity of related amine-functionalized materials provides strong evidence for this potential. For instance, Metal-Organic Frameworks (MOFs) functionalized with diethylenetriamine have been shown to be effective heterogeneous catalysts for the Knoevenagel condensation between benzaldehyde (B42025) and malononitrile. researchgate.netrsc.org In these systems, the grafted amine groups on the solid support perform the same catalytic function as a homogeneous amine catalyst.

The reaction catalyzed by a diethylenetriamine-functionalized MOF, DETA-MIL-101, demonstrates the principle effectively. rsc.org

Table 1: Catalytic Performance of DETA-MIL-101 in Knoevenagel Condensation Reaction of benzaldehyde and malononitrile.

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

| MIL-101 (unfunctionalized) | 80 | 24 | < 5 |

| DETA-MIL-101 | 80 | 3 | > 99 |

| DETA-MIL-101 (Recycle 1) | 80 | 3 | > 99 |

| DETA-MIL-101 (Recycle 2) | 80 | 3 | > 99 |

This data indicates that the amine functionality provided by the diethylenetriamine moiety is crucial for the catalytic activity. It can be extrapolated that Diethylenetriamine, 1-benzyl-, in a homogeneous setting, would also facilitate this transformation, with the benzyl (B1604629) group potentially influencing solubility in organic solvents and the steric environment around the active catalytic sites.

Role as a Ligand in Homogeneous Catalysis

The three nitrogen atoms of Diethylenetriamine, 1-benzyl- are positioned to act as a tridentate, or 'pincer', ligand, capable of forming stable chelate complexes with a variety of transition metals. The benzyl group can modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability.

Palladium catalysts are workhorses in organic synthesis, particularly for hydrogenation reactions. mdpi.com However, standard catalysts like palladium on carbon (Pd/C) are often too reactive, leading to poor chemoselectivity and the undesired reduction of multiple functional groups within a molecule. mdpi.com Modifying the catalyst with ligands, such as polyamines, is a powerful strategy to attenuate its activity and enhance selectivity.

A well-studied example that provides a model for the potential role of Diethylenetriamine, 1-benzyl- is the Pd/C-ethylenediamine [Pd/C(en)] complex. semanticscholar.org Ethylenediamine, a bidentate diamine, coordinates to the palladium surface, modifying its electronic properties and sterically hindering certain reaction pathways. This modification allows for the chemoselective hydrogenation of highly reducible groups like alkenes, alkynes, and nitro groups, while preserving more sensitive functionalities such as O-benzyl and N-Cbz protecting groups, which are typically cleaved by standard Pd/C. semanticscholar.orgjst.go.jp

Given that Diethylenetriamine, 1-benzyl- is a larger, tridentate ligand, it would be expected to form a similarly robust complex with palladium. The stronger chelation and the additional steric bulk from the benzyl group could offer even more refined control over the catalyst's selectivity. This would be particularly valuable in complex, multi-step syntheses where the preservation of protecting groups is paramount.

Table 2: Chemoselective Hydrogenation using a Pd/C-amine Catalyst System Illustrative examples based on the performance of Pd/C(en) catalyst.

| Substrate Functional Groups | Reducible Group | Preserved Group | Product Yield (%) |

| Alkene, O-Benzyl ether | Alkene | O-Benzyl | > 95 |

| Alkyne, N-Cbz amine | Alkyne | N-Cbz | > 95 |

| Nitro, Aromatic Halide | Nitro | Aromatic Halide | > 90 |

| Azide, Benzyl Ester | Azide | Benzyl Ester | > 95 |

This demonstrates the utility of amine ligands in tuning the selectivity of palladium catalysts, a role for which Diethylenetriamine, 1-benzyl- is theoretically well-suited.

Iridium and ruthenium complexes are preeminent catalysts for transfer hydrogenation, a process that uses organic molecules like 2-propanol or formic acid as the hydrogen source instead of H₂ gas. bohrium.comnih.gov These reactions are widely used for the reduction of ketones and imines to alcohols and amines, respectively. The mechanism typically involves the formation of a metal-hydride species, and the efficiency of the catalyst is highly dependent on the ligand environment. researchgate.netwebofproceedings.org

Amine and diamine ligands are crucial in many of the most effective Ru(II) and Ir(III) transfer hydrogenation catalysts. nih.govscience.gov The ligands are not merely spectators; they often participate directly in the catalytic cycle through the formation of an N-H bond, which facilitates the hydrogen transfer to the substrate via a six-membered, concerted transition state. Diethylenetriamine, 1-benzyl-, with its multiple nitrogen sites, can be envisioned as a robust ligand for iridium and ruthenium. It could potentially coordinate in a bidentate or tridentate fashion, creating a stable and active catalytic center. The benzyl substituent would likely increase the solubility of the complex in organic solvents and could be used to fine-tune the steric environment of the active site to achieve high enantioselectivity in asymmetric transfer hydrogenation reactions.

Palladium-based Catalysts (e.g., Pd/C-Ethylenediamine Complexes)

Design of Metal-Organic Frameworks (MOFs) with Diethylenetriamine, 1-benzyl- Derived Functionalization

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. researchgate.net Their high surface area and tunable pore environments make them excellent platforms for heterogeneous catalysis. One of the most powerful techniques for creating active sites within MOFs is post-synthetic modification (PSM), where the assembled MOF is chemically altered. rhhz.netnih.govrsc.orgescholarship.orgacs.org

Amine-functionalized MOFs are particularly useful as solid-base catalysts. acs.orgacs.orgresearchgate.net Research has shown that MOFs like MIL-101 can be functionalized by grafting diethylenetriamine (DETA) onto their coordinatively unsaturated metal sites. researchgate.netrsc.org The resulting DETA-MIL-101 material exhibits significantly enhanced basicity and acts as a highly efficient and recyclable heterogeneous catalyst for the Knoevenagel condensation. rsc.org

This established methodology could readily be extended to Diethylenetriamine, 1-benzyl-. By using a similar PSM approach, the 1-benzyl derivative could be anchored within the porous structure of a MOF. This would achieve two primary goals:

Introduction of Basic Sites: The amine groups would create solid-base catalysts, analogous to DETA-MIL-101, for reactions like the Knoevenagel and Claisen-Schmidt condensations.

Scaffold for Further Metalation: The grafted ligand could then be used to chelate other catalytically active metal ions, such as palladium, creating a multifunctional, site-isolated heterogeneous catalyst. For example, Pd(II) ions have been successfully immobilized onto DETA-functionalized MIL-101 to create a catalyst for Heck coupling reactions. researchgate.netrsc.org

The presence of the benzyl group in the anchored ligand could influence the hydrophobicity of the MOF pores and provide specific steric interactions with substrates, potentially leading to enhanced selectivity compared to the unsubstituted DETA-functionalized material.

Grafting Amine Functional Groups to Open Metal Sites

The post-synthetic modification (PSM) of MOFs is a key technique for introducing new functionalities without altering the underlying framework structure. acs.orgnih.gov One of the most effective methods involves grafting amine-containing molecules onto the coordinatively unsaturated metal sites, often referred to as open metal sites, within the MOF structure. rsc.orgresearchgate.net This process is particularly relevant for enhancing the catalytic and adsorptive properties of these materials. researchgate.net

The grafting of amine groups can be achieved by introducing ligands with amine functionalities during the initial synthesis of the MOF (in situ synthesis) or, more commonly, through post-synthetic modification of a pre-existing MOF. mdpi.comrsc.org The latter approach allows for a greater degree of control over the placement and density of the functional groups. The open metal sites in MOFs, such as the chromium-based MIL-101, act as anchor points for the amine groups of ligands like diethylenetriamine. rsc.orgresearchgate.net

The process typically involves immersing the activated MOF material in a solution containing the amine-functionalized ligand. The lone pair of electrons on the nitrogen atoms of the amine groups coordinates with the Lewis acidic open metal sites, forming a stable bond. This covalent attachment ensures that the functional groups are robustly integrated into the MOF structure. chemrxiv.org

While direct studies on the grafting of Diethylenetriamine, 1-benzyl- are not extensively documented, the behavior of its parent compound, diethylenetriamine (DETA), provides a strong precedent. Research has demonstrated the successful grafting of DETA onto the open metal sites of MIL-101. rsc.orgresearchgate.net The presence of the benzyl group in Diethylenetriamine, 1-benzyl- would introduce additional steric bulk and electronic effects, which could influence the grafting process and the resulting catalytic properties. The benzyl group may also offer opportunities for further functionalization or introduce specific interactions with substrates during catalysis.

Characterization techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nitrogen adsorption-desorption measurements are crucial for confirming the successful grafting of the amine functional groups and the retention of the MOF's crystalline structure. rsc.orgresearchgate.net

Catalytic Activity of Amine-Functionalized MOFs

The introduction of amine functional groups into MOFs can dramatically enhance their catalytic activity for a variety of organic transformations. mostwiedzy.plresearchgate.net The amine moieties can act as basic sites, hydrogen-bond donors, or as ligands for catalytically active metal species.

Amine-functionalized MOFs have shown significant promise as solid base catalysts. nih.gov For instance, DETA-grafted MIL-101 (DETA-MIL-101) has been effectively employed as a catalyst in the Knoevenagel condensation reaction between benzaldehyde and malononitrile. rsc.orgresearchgate.net The basic amine sites on the grafted DETA molecules are believed to facilitate the deprotonation of the active methylene compound (malononitrile), which is a key step in the reaction mechanism. The porous nature of the MOF allows for the efficient diffusion of reactants to these active sites and the subsequent release of the product.

The catalytic performance of these materials is influenced by several factors, including the density of the grafted amine groups, the accessibility of the active sites within the MOF pores, and the inherent properties of the amine itself. The presence of a benzyl group in Diethylenetriamine, 1-benzyl-, for example, could modulate the basicity of the amine groups and introduce specific steric interactions that could enhance selectivity in certain reactions.

Furthermore, the grafted amine groups can serve as anchoring points for catalytically active metal ions. For example, palladium (Pd²⁺) ions have been immobilized onto amine-functionalized MIL-101. rsc.orgresearchgate.net These materials have demonstrated catalytic activity in Heck coupling reactions, a testament to the versatility of this functionalization strategy. The amine groups act as ligands, stabilizing the metal ions and preventing their leaching from the support, thus ensuring the heterogeneity and reusability of the catalyst.

The stability and recyclability of these amine-functionalized MOF catalysts are critical for their practical application. Studies on DETA-MIL-101 have shown that the catalyst can be recovered and reused multiple times without a significant loss of catalytic activity, highlighting the robustness of the grafting approach. rsc.orgresearchgate.net

The following table summarizes the catalytic applications of a representative amine-functionalized MOF, providing insights into the potential applications of MOFs functionalized with Diethylenetriamine, 1-benzyl-.

| Catalyst | Reaction | Substrates | Product Yield | Reusability |

| DETA-MIL-101 | Knoevenagel Condensation | Benzaldehyde, Malononitrile | High | Confirmed |

| Pd²⁺@DETA-MIL-101 | Heck Reaction | Acrylic acid, Iodobenzene | Effective | Confirmed |

This data underscores the potential of amine-functionalized MOFs as a versatile and robust platform for heterogeneous catalysis. The specific incorporation of Diethylenetriamine, 1-benzyl- is a promising avenue for the development of novel catalysts with tailored properties for a range of organic transformations.

Applications in Advanced Materials Science

Curing Agents for Epoxy Resins

1-benzyl-diethylenetriamine is utilized as a curing agent, or hardener, for epoxy resins. The amine groups within the molecule react with the epoxide groups of the resin, initiating a cross-linking process. This reaction transforms the liquid resin into a rigid, three-dimensional thermoset polymer. delamine.com As an aliphatic amine, it can facilitate curing at room temperature. threebond.co.jplyimt.com The presence of the benzyl (B1604629) group enhances its compatibility with epoxy resins that also contain aromatic structures, often eliminating the need for an induction or "ripening" time to achieve a clear, high-gloss finish. google.com

The cross-linking reaction initiated by 1-benzyl-diethylenetriamine results in a durable thermoset material with improved mechanical and thermal properties. The formation of a densely cross-linked network enhances the material's strength, stiffness, and resistance to deformation. delamine.comvdoc.pub The incorporation of fillers or modifiers into epoxy systems cured with such agents can further augment these properties. For instance, the addition of functionalized graphene has been shown to increase the impact strength and tensile strength of epoxy composites significantly. researchgate.net Similarly, introducing mesoporous silica can lead to a notable increase in the glass transition temperature (Tg) and the activation energy required for thermal degradation, indicating enhanced thermal stability. nih.gov The final properties of the cured epoxy are dependent on the specific amine used, its concentration, and the curing conditions. threebond.co.jp

Table 1: Effect of Modifiers on Epoxy Resin Properties

| Modifier | Property Enhanced | Reported Improvement |

|---|---|---|

| Polysulfone (PSF) | Fracture Toughness | ~69% increase with 10 wt% PSF mdpi.com |

| Mesoporous Micro-silica | Glass Transition Temp. (Tg) | Increase of 3.65–5.75 °C nih.gov |

| Mesoporous Micro-silica | Thermal Degradation Activation Energy | Average increase of 46.2% nih.gov |

| PBI-HPG/RGO | Impact Strength | 50.8% increase at 0.7 wt% researchgate.net |

| PBI-HPG/RGO | Tensile Strength | 62.3% increase at 0.7 wt% researchgate.net |

This table presents data on various modifiers to illustrate the enhancement of epoxy resin properties, a goal achieved by using effective curing agents like 1-benzyl-diethylenetriamine.

Formulation in Coatings, Adhesives, and Composites

The enhanced properties imparted by 1-benzyl-diethylenetriamine make it a valuable component in the formulation of high-performance coatings, adhesives, and composites. Epoxy systems cured with this agent are used in applications demanding excellent adhesion, chemical resistance, and mechanical strength. threebond.co.jpvdoc.pub In coatings, particularly for floors, these curing agents contribute to good processability, fast curing times, and high surface quality with a low tendency for yellowing. google.com As adhesives, they provide strong bonding to a variety of substrates. vdoc.pub In composites, they serve as the matrix resin that binds reinforcing fibers, such as glass or carbon, to create lightweight, high-strength structural parts. researchgate.netgoogle.com

1-benzyl-diethylenetriamine can be a component in the synthesis of benzylated Mannich base curing agents. These are formed through the reaction of a phenol, formaldehyde, and an amine. The resulting compounds are effective curing agents that improve the compatibility between the amine and the epoxy resin and can accelerate the curing process, even at low temperatures. google.comepo.org The benzyl group in these Mannich bases enhances miscibility with epoxy resins containing aromatic moieties, leading to cured products with high gloss and clarity. google.com These curing agents are formulated to be low in viscosity and to overcome issues like slow reaction rates at low temperatures. google.comepo.org

Corrosion Inhibition Mechanisms

1-benzyl-diethylenetriamine and its derivatives function as effective corrosion inhibitors, particularly for protecting metal surfaces from degradation. google.com The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface. researchgate.net This is facilitated by the presence of heteroatoms like nitrogen, which have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, such as iron, forming a coordinate covalent bond. researchgate.netmdpi.com

The adsorption of 1-benzyl-diethylenetriamine onto a metal surface leads to the formation of a thin, protective film. researchgate.net This film acts as a barrier, isolating the metal from the corrosive environment and preventing electrochemical reactions that cause corrosion. researchgate.netmdpi.com The inhibitor molecules can displace water molecules and other ions that were initially adsorbed on the surface, creating a more stable and protective layer. researchgate.net This film formation is a key aspect of protecting metals in various industrial settings, including the oil and gas industry. The effectiveness of the film depends on the chemical structure of the inhibitor, its concentration, and the specific metal and corrosive medium involved. mdpi.com

Solvents and Extractants in Industrial Processes

Beyond its role in polymer science and corrosion protection, 1-benzyl-diethylenetriamine sees use in industrial processes as a solvent and extractant. Its chemical nature makes it suitable for specific separation applications. For example, in the oil industry, it has been used for the extraction of acidic gases. While not as common as its application as a curing agent, this utility highlights the compound's versatility. In a related context, benzyl alcohol, a structurally similar compound, is often used as a solvent or viscosity-reducing diluent in epoxy formulations to improve workability. google.com

Acid Gas Extraction

The removal of acidic gases, such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from industrial gas streams is a critical process in sectors like natural gas processing and petroleum refining. This process, often referred to as gas sweetening or acid gas removal, commonly employs aqueous solutions of alkylamines. The parent compound of 1-Benzyl-diethylenetriamine, diethylenetriamine (B155796), is utilized in the oil industry for the extraction of acid gases wikipedia.org. The amine groups in these compounds react with the acidic gases, effectively scrubbing them from the main gas flow.

Solvent for Sulfur Compounds

Elemental sulfur and its compounds can pose challenges in various industrial processes due to their corrosive nature and potential to foul equipment. The dissolution of sulfur often requires specialized solvents. While the parent amine, diethylenetriamine, has some applications in this area, the specific use of 1-Benzyl-diethylenetriamine as a solvent for sulfur compounds is not widely reported. The solubility of elemental sulfur is known to be influenced by the nature of the solvent, with some amines showing an ability to dissolve it biosynth.com. The benzylated structure of 1-Benzyl-diethylenetriamine could potentially offer unique solvency characteristics, though detailed studies on this application are limited.

Additives in Paints and Coatings

In the formulation of high-performance paints and coatings, additives play a crucial role in determining the final properties of the cured film. 1-Benzyl-diethylenetriamine has been identified as a valuable component in this sector, primarily functioning as a curing agent for epoxy resins . Epoxy resins are a class of thermosetting polymers known for their excellent adhesion, chemical resistance, and durability, making them suitable for a wide range of protective and decorative coatings.

The curing process involves a chemical reaction between the epoxy resin and a hardener, or curing agent. The amine groups present in 1-Benzyl-diethylenetriamine react with the epoxide groups of the resin, leading to a cross-linked, three-dimensional network. This process transforms the liquid resin into a hard, durable solid.

The use of 1-Benzyl-diethylenetriamine as a curing agent for epoxy resins directly contributes to the enhancement of the coating's adhesion and durability . The cross-linking reaction it facilitates results in a robust thermoset material with improved mechanical and thermal properties . The resulting cured epoxy exhibits strong adhesion to a variety of substrates due to the presence of polar hydroxyl groups formed during the curing reaction and the inherent adhesive nature of the epoxy backbone.

The formation of a dense, cross-linked network enhances the coating's resistance to chemical attack, abrasion, and environmental degradation, thereby increasing its durability and service life. The benzyl group in the molecule can also influence the flexibility and toughness of the cured coating.

| Property | Conventional Amine Curing Agent | 1-Benzyl-diethylenetriamine Curing Agent |

|---|---|---|

| Adhesion | Good | Excellent |

| Chemical Resistance | Good | Very Good |

| Mechanical Strength | High | Enhanced |

| Thermal Stability | Moderate | Improved |

Precursors for Advanced Diagnostic Probe Development

The field of medical diagnostics relies on the development of sophisticated probes for imaging and sensing biological processes at the molecular level. 1-Benzyl-diethylenetriamine serves as a valuable precursor in the synthesis of such advanced diagnostic tools, particularly in the realm of non-clinical diagnostic imaging research . Its structural backbone is integral to the creation of bifunctional chelating agents.

Chelation chemistry is fundamental to the design of many diagnostic imaging agents, especially those used in magnetic resonance imaging (MRI) and nuclear medicine. These agents typically consist of a metal ion that provides the imaging signal, stably complexed by a chelating ligand. Diethylenetriaminepentaacetic acid (DTPA), a derivative of diethylenetriamine, is a well-known chelator for metal ions like gadolinium(III) in MRI contrast agents.

Research has focused on synthesizing derivatives of these chelators to improve their properties, such as stability, targeting specificity, and clearance from the body. 1-Benzyl-diethylenetriamine is a key starting material for creating these more complex chelating ligands. For instance, N-benzyl derivatives of diethylenetriaminetetraacetic acids have been synthesized to serve as bifunctional chelating agents for labeling antibodies with metal ions for immunoassays nih.gov.

In this context, the 1-benzyl-diethylenetriamine core provides the necessary nitrogen and carbon backbone to which carboxylic acid groups or other coordinating moieties can be attached to create a stable coordination sphere for the metal ion. The benzyl group can be further modified to attach the chelator to a biomolecule, such as an antibody or peptide, which can then target specific cells or tissues in the body. This allows for the targeted delivery of the imaging agent, enhancing the diagnostic information obtained.

| Research Area | Application of 1-Benzyl-diethylenetriamine | Detailed Research Findings |

|---|---|---|

| Bifunctional Chelating Agents | Precursor for synthesizing N-benzyl derivatives of diethylenetriaminetetraacetic acids. | These derivatives are used to label antibodies with metal ions for applications like time-resolved fluoroimmunoassays nih.gov. |

| Macrocyclic Ligand Synthesis | Starting material for creating more complex chelators. | The diethylenetriamine backbone allows for the construction of ligands that can form stable complexes with various metal ions . |

| Medical Imaging | Derivatives have been explored as chelating agents for medical imaging applications . | The ability to stably chelate metal ions is crucial for the development of contrast agents and radiopharmaceuticals. |

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For derivatives of N-benzyldiethylenetriamine, DFT calculations are employed to optimize molecular geometries and predict various properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a split-valence plus polarization basis set like def2-SVP. rsc.org To account for non-covalent interactions, dispersion corrections are often included. rsc.org

Frequency calculations are typically performed at the same level of theory to confirm that the optimized geometry corresponds to a local minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to derive thermodynamic properties such as thermal Gibbs free energies. rsc.org These foundational calculations are crucial for understanding the molecule's stability and preferred conformation.

| Parameter | Method/Basis Set | Purpose |

|---|---|---|

| Functional | B3LYP | Approximates the exchange-correlation energy. |

| Basis Set | def2-SVP | Describes the atomic orbitals used in the calculation. |

| Dispersion Correction | D3(BJ) | Accounts for van der Waals forces. rsc.org |

| Integration Grid | Ultrafine | Ensures numerical accuracy of the calculation. rsc.org |

| Post-Calculation | Frequency Analysis | Verifies stationary points and calculates thermal energies. rsc.org |

Diethylenetriamine (B155796), 1-benzyl- can act as a tridentate chelating ligand, forming stable complexes with various metal ions. The introduction of a benzyl (B1604629) group on one of the nitrogen atoms significantly influences the electronic and steric environment compared to the parent diethylenetriamine ligand. This modification affects the ligand-field splitting and the nature of the metal-ligand orbital interactions.

The benzyl group, being sterically bulky, can impose conformational constraints on the chelate rings, influencing the geometry of the resulting metal complex. Electronically, the benzyl group is weakly electron-withdrawing, which can subtly alter the donor strength of the coordinated nitrogen atoms. Computational methods, including DFT, can be used to model these complexes, calculating parameters such as metal-ligand bond lengths and angles, and analyzing the molecular orbitals to understand the nature of the bonding (e.g., sigma-donation and pi-interactions). These theoretical studies help rationalize the observed spectroscopic and magnetic properties of the complexes. ikprress.org

Reaction Mechanism Elucidation

Computational modeling is a valuable tool for elucidating and predicting synthetic pathways. For a molecule like Diethylenetriamine, 1-benzyl-, which can be synthesized via the reaction of diethylenetriamine with a benzylating agent (e.g., benzyl chloride), computational models can predict the feasibility and selectivity of the reaction. mit.edu

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For reactions involving the formation or further reaction of Diethylenetriamine, 1-benzyl-, kinetic experiments can determine the reaction order and rate constants. nih.gov By conducting these experiments at various temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. fsu.eduquora.com

The Arrhenius equation, k = A * exp(-Ea / RT), relates the rate constant (k) to the activation energy (Ea), the absolute temperature (T), the gas constant (R), and the pre-exponential factor (A). A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. fsu.edu More advanced models based on transition state theory also allow for the calculation of other activation parameters, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which provide deeper insight into the reaction mechanism. nih.govwikipedia.org

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 298 | 0.015 | 0.00336 | -4.20 |

| 308 | 0.035 | 0.00325 | -3.35 |

| 318 | 0.078 | 0.00314 | -2.55 |

| 328 | 0.165 | 0.00305 | -1.80 |

This table contains hypothetical data for the benzylation of an amine to illustrate the calculation of activation energy.

Spectroscopic Parameter Prediction and Validation

Computational chemistry allows for the prediction of spectroscopic data, which can be compared with experimental results for structure validation. q-chem.com For Diethylenetriamine, 1-benzyl- and its derivatives, DFT calculations are commonly used to predict vibrational frequencies (infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts. rsc.org

Predicted vibrational frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. The comparison between the scaled theoretical spectrum and the experimental IR spectrum can aid in the assignment of specific vibrational modes to the observed absorption bands. scirp.org Similarly, NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR spectra to confirm structural assignments. nih.gov The agreement between predicted and experimental data provides strong evidence for the proposed molecular structure. researchgate.net

| Vibrational Mode | Experimental IR Peak (cm⁻¹) rsc.org | Calculated IR Peak (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3320 | 3345 | N-H stretching |

| ν(C-H) | 2930 | 2955 | Aliphatic C-H stretching |

| δ(N-H) | 1644 | 1650 | N-H bending |

| ν(C-N) | 1219 | 1225 | C-N stretching |

Experimental IR data is for a derivative of N-benzyldiethylenetriamine. Calculated values are hypothetical examples illustrating typical agreement.

NMR Chemical Shift and Relaxation Rate Predictions

Currently, there is a lack of publicly available theoretical studies that specifically predict the NMR chemical shifts and relaxation rates for Diethylenetriamine, 1-benzyl-. While general methodologies for predicting proton and carbon-13 NMR chemical shifts exist, including empirical methods based on substituent effects and more advanced machine learning algorithms, specific computational data for this compound have not been reported in the searched literature.

The prediction of NMR parameters through computational chemistry typically involves methods such as Density Functional Theory (DFT). These calculations, when performed at a suitable level of theory and with an appropriate basis set, can provide valuable insights into the electronic environment of each nucleus, which in turn determines the chemical shift. Similarly, relaxation rates, which are influenced by molecular motion and intermolecular interactions, can be estimated from the outputs of molecular dynamics simulations. However, no such specific computational analyses for Diethylenetriamine, 1-benzyl- were identified in the available search results.

Conformation and Molecular Dynamics Simulations

Advanced Analytical Characterization Techniques in Research

Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for determining the molecular weight of 1-benzyl-diethylenetriamine and for characterizing the composition of its metal complexes and reaction mixtures.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for determining the precise molecular weight of non-volatile molecules like 1-benzyl-diethylenetriamine and its complexes. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and minimizing fragmentation. The resulting ions are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight. This technique can readily confirm the molecular ion peak for 1-benzyl-diethylenetriamine (C₁₁H₁₉N₃, molecular weight ~193.29 g/mol ). Furthermore, MALDI-TOF is highly effective in characterizing metal complexes, allowing for the identification of species with different ligand-to-metal ratios and the confirmation of complex formation.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful hyphenated technique for separating and identifying components in a complex mixture. LC first separates the components of a sample based on their physicochemical properties. The eluent from the LC column is then introduced into the ESI source, where a fine spray of charged droplets is generated, producing gas-phase ions of the analytes with minimal fragmentation. These ions are then analyzed by a tandem mass spectrometer (MS/MS). In the first stage, a precursor ion (e.g., the molecular ion of 1-benzyl-diethylenetriamine) is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage. This fragmentation pattern provides a structural fingerprint that allows for highly selective and sensitive detection, making it an invaluable tool for analyzing reaction products or identifying the compound in complex matrices.

X-ray Diffraction Studies

X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. In the context of Diethylenetriamine (B155796), 1-benzyl-, XRD is particularly crucial for analyzing the structure of its metal complexes, revealing precise details about coordination geometries, bond lengths, and intermolecular interactions.

While a crystal structure for the isolated Diethylenetriamine, 1-benzyl- ligand is not prominently reported, extensive research has been conducted on the single-crystal X-ray analysis of its derivatives in coordination complexes. A notable example involves the study of mononuclear Ni(II) and Zn(II) complexes bearing a related ligand, N,N'-bis(2-hydroxybenzyl)diethylenetriamine. nih.gov This research provides a clear model for how the benzylated diethylenetriamine framework coordinates with metal centers.

In the study, the crystal structure analysis of the Ni(II) complex, [NiL(CH₃COO)₂(H₂O)] (where L = N,N'-bis(2-hydroxybenzyl)diethylenetriamine), revealed a mononuclear zero-dimensional molecule belonging to the monoclinic crystal system with the P2₁/n space group. nih.gov The central Ni(II) ion is coordinated by the three nitrogen atoms of the diethylenetriamine backbone and two oxygen atoms from the phenolic hydroxyl groups of the benzyl (B1604629) substituents. nih.gov The coordination sphere is completed by oxygen atoms from two acetate (B1210297) groups and one water molecule, resulting in a well-defined geometry around the metal ion. nih.gov

The crystallographic data for these complexes offer invaluable information, including precise bond lengths and angles, which confirm the coordination of the nitrogen atoms from the diethylenetriamine core and the influence of the benzyl groups on the complex's architecture.

Table 1: Selected Crystallographic Data for a Ni(II) Complex with a Benzylated Diethylenetriamine Derivative nih.gov

| Parameter | Value |

|---|---|

| Complex | [NiL(CH₃COO)₂(H₂O)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3456(11) |

| b (Å) | 17.0984(18) |

| c (Å) | 14.2010(15) |

| β (°) | 109.112(2) |

| Volume (ų) | 2370.3(4) |

Data derived from a study on N,N'-bis(2-hydroxybenzyl)diethylenetriamine, a derivative of Diethylenetriamine, 1-benzyl-.

Other Spectroscopic Methods

Beyond diffraction methods, spectroscopic techniques are vital for characterizing compounds in various states of matter and provide complementary information about molecular structure and bonding.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. For Diethylenetriamine, 1-benzyl-, the FT-IR spectrum is a composite of the vibrations from the diethylenetriamine backbone and the benzyl substituent.

The spectrum of the parent compound, diethylenetriamine, shows characteristic N-H stretching vibrations in the range of 3100-3400 cm⁻¹ and N-H bending vibrations around 1500-1600 cm⁻¹. researchgate.netresearchgate.net The introduction of a benzyl group leads to the appearance of additional characteristic bands.

Key vibrational modes expected for Diethylenetriamine, 1-benzyl- include:

N-H Stretching: The primary and secondary amine groups of the diethylenetriamine moiety will exhibit N-H stretching bands. In related N-benzylated amines, these bands are typically observed in the 3300-3400 cm⁻¹ region. researchgate.netresearchgate.net For instance, pure benzylamine (B48309) displays asymmetrical and symmetrical N-H stretching modes at 3372 and 3303 cm⁻¹, respectively. researchgate.net

C-H Aromatic Stretching: The C-H bonds of the benzene (B151609) ring typically show sharp absorption peaks just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).

C-H Aliphatic Stretching: The methylene (B1212753) (-CH₂-) groups in both the diethylenetriamine chain and the benzyl group exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range. researchgate.net

C=C Aromatic Stretching: The benzene ring shows characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.